3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide
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Overview
Description
3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide is a chemical compound with a unique structure that includes a pyridinium ion, a methoxyphenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide typically involves the reaction of 4-methoxybenzaldehyde with methylpyridine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromide ion and form a neutral molecule.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with iodide will produce the corresponding iodide salt.
Scientific Research Applications
3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetone
- 1,4-Dimethylbenzene
- Pinacol boronic esters
Uniqueness
3-Hydroxy-5-(4-methoxyphenyl)-1-methylpyridin-1-ium bromide is unique due to its combination of a pyridinium ion, methoxyphenyl group, and hydroxyl group
Properties
CAS No. |
62215-01-4 |
---|---|
Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-methylpyridin-1-ium-3-ol;bromide |
InChI |
InChI=1S/C13H13NO2.BrH/c1-14-8-11(7-12(15)9-14)10-3-5-13(16-2)6-4-10;/h3-9H,1-2H3;1H |
InChI Key |
JWBAVBCITSYWCN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC.[Br-] |
Origin of Product |
United States |
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